molecular formula C9H8N2O2 B14848236 4-Cyano-2-hydroxy-N-methylbenzamide

4-Cyano-2-hydroxy-N-methylbenzamide

Cat. No.: B14848236
M. Wt: 176.17 g/mol
InChI Key: ACCDMRHQWWABQC-UHFFFAOYSA-N
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Description

4-Cyano-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-yielding and eco-friendly processes. These methods may utilize solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-cyano-2-oxo-N-methylbenzamide.

    Reduction: Formation of 4-amino-2-hydroxy-N-methylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison: 4-Cyano-2-hydroxy-N-methylbenzamide is unique due to the presence of both cyano and hydroxy groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group. Additionally, the combination of these groups can enhance its biological activity and binding affinity to molecular targets.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-cyano-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H8N2O2/c1-11-9(13)7-3-2-6(5-10)4-8(7)12/h2-4,12H,1H3,(H,11,13)

InChI Key

ACCDMRHQWWABQC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C#N)O

Origin of Product

United States

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